molecular formula C8H8BrF B1273604 1-Bromo-4-fluoro-2,3-dimethylbenzene CAS No. 52548-00-2

1-Bromo-4-fluoro-2,3-dimethylbenzene

Cat. No.: B1273604
CAS No.: 52548-00-2
M. Wt: 203.05 g/mol
InChI Key: OYWLDZXWISLBMC-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2,3-dimethylbenzene (CAS: 52548-00-2) is a halogenated aromatic compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol. Structurally, it features a benzene ring substituted with bromine (Br) at position 1, fluorine (F) at position 4, and methyl (-CH₃) groups at positions 2 and 3. This compound is a key intermediate in synthesizing agrochemicals, notably the herbicide Topramezone . Its crystal structure exhibits weak intermolecular Br⋯O⋯Br interactions (3.286 Å), and the dihedral angle between the benzene ring and the substituents influences its reactivity .

Properties

IUPAC Name

1-bromo-4-fluoro-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWLDZXWISLBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373690
Record name 3-Bromo-6-fluoro-o-xylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52548-00-2
Record name 3-Bromo-6-fluoro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52548-00-2
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Preparation Methods

1-Bromo-4-fluoro-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of a dimethylbenzene precursor. One common method includes the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-4-fluoro-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Scientific Research Applications

1-Bromo-4-fluoro-2,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2,3-dimethylbenzene in chemical reactions involves electrophilic aromatic substitution. The compound’s bromine and fluorine atoms are electron-withdrawing groups, which influence the reactivity of the benzene ring. During substitution reactions, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation to restore aromaticity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Fluorine

The nature and position of halogens significantly impact solubility and biological activity:

  • 2-Bromo-1,3-dimethylbenzene (CAS 576-22-7) has a molar water solubility of 0.10 mmol/L and lacks efficacy in modulating GABAA receptors .
  • 2-Fluoro-1,3-dimethylbenzene (CAS 443-88-9) exhibits higher solubility (0.46 mmol/L ) and potentiates GABAA receptors, indicating a solubility-dependent "cut-off effect" for receptor activity .
  • 1-Bromo-2,4-difluorobenzene (CAS 348-57-2) has a boiling point of 145–146°C and density of 1.708 g/mL , reflecting the influence of additional fluorine atoms on physical properties .

Positional Isomerism

  • 1-Bromo-4-fluoro-2,5-dimethylbenzene (CAS 51760-04-4) is a positional isomer with methyl groups at positions 2 and 5. This structural variation alters steric hindrance and may affect intermolecular interactions .

Functional Group Variations

  • This compound is critical in herbicide synthesis .
  • 1-Bromo-2,3-difluoro-4-methoxybenzene (similarity score: 0.91) replaces a methyl group with methoxy (-OCH₃), enhancing solubility and altering electronic properties .

Structural Analogues

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molar Solubility (mmol/L) Melting Point (°C) Boiling Point (°C)
1-Bromo-4-fluoro-2,3-dimethylbenzene 52548-00-2 C₈H₈BrF Not reported Not reported Not reported
2-Bromo-1,3-dimethylbenzene 576-22-7 C₈H₉Br 0.10 Not reported Not reported
2-Fluoro-1,3-dimethylbenzene 443-88-9 C₈H₉F 0.46 Not reported Not reported
1-Bromo-2,4-difluorobenzene 348-57-2 C₆H₃BrF₂ Not reported -4 145–146
4-Bromo-2,6-difluoroaniline 67567-26-4 C₆H₄BrF₂N Not reported 63–65 Not reported

Biological Activity

1-Bromo-4-fluoro-2,3-dimethylbenzene (CAS Number: 52548-00-2) is an aromatic compound that has garnered interest in various fields due to its unique chemical structure and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a dimethylbenzene backbone. Its molecular formula is C8H8BrF, with a molecular weight of approximately 203.05 g/mol. The compound appears as a colorless to light orange liquid with a density around 1.45 g/cm³ and a boiling point of about 95 °C.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that this compound may influence the metabolic pathways of various pharmaceuticals. The inhibition of CYP1A2 can lead to altered drug metabolism, potentially causing drug-drug interactions and affecting therapeutic efficacy.

Table 1: Summary of CYP Enzyme Inhibition

CompoundTarget EnzymeInhibition Type
This compoundCYP1A2Competitive Inhibition
Similar Compounds
5-Bromo-1-fluoro-2,3-dimethylbenzeneCYP1A2Competitive Inhibition

Toxicological Profile

The toxicological profile of this compound has been investigated in various studies. A notable study reported an LD50 (median lethal dose) of approximately 2,700 mg/kg when administered orally to rats. Symptoms observed at lethal doses included tremors, weight loss, and respiratory distress . Additionally, acute inhalation studies indicated an LC50 (median lethal concentration) of about 18,000 mg/m³ .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with cytochrome P450 enzymes. The presence of the electron-withdrawing bromine and fluorine substituents enhances the compound's ability to interact with these enzymes, leading to alterations in metabolic pathways. This interaction can modulate the pharmacokinetics of co-administered drugs.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

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